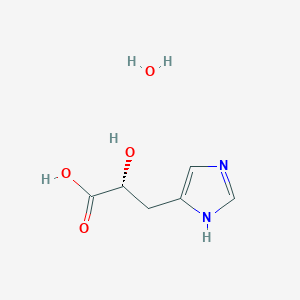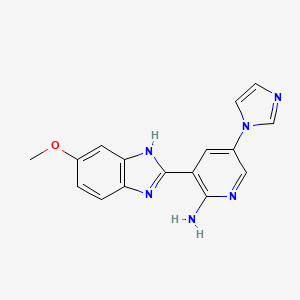
D-b-Imidazole lactic Acid Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-b-Imidazole lactic Acid Monohydrate: is a chiral compound with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.16 g/mol . It is an intermediate in the synthesis of imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-b-Imidazole lactic Acid Monohydrate involves the use of biodegradable lactic acid as a promoter. One efficient method for synthesizing 2,4,5-trisubstituted imidazoles involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate at 160°C . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .
Industrial Production Methods: the use of multicomponent reactions and green chemistry principles, such as the use of biodegradable lactic acid, suggests that industrial methods would likely focus on maximizing yield and minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: D-b-Imidazole lactic Acid Monohydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often involve the use of halides, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
D-b-Imidazole lactic Acid Monohydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of D-b-Imidazole lactic Acid Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, imidazole derivatives can inhibit enzymes such as nitric oxide synthase and leukotriene A-4 hydrolase, affecting inflammatory pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Imidazole: A basic structure with a five-membered ring containing two nitrogen atoms.
Histidine: An amino acid with an imidazole side chain, important in protein structure and function.
Pilocarpine: An imidazole alkaloid used in medicine, particularly in the treatment of glaucoma.
Uniqueness: D-b-Imidazole lactic Acid Monohydrate is unique due to its chiral nature and its role as an intermediate in the synthesis of specific imidazole alkaloids. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .
Propriétés
Formule moléculaire |
C6H10N2O4 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1 |
Clé InChI |
LJUYTQBGWOQLKC-NUBCRITNSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@H](C(=O)O)O.O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)

![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)


![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)





